

Navigating the Isomeric Landscape of C11H13NO4S: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B183761

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the molecular formula C11H13NO4S represents not a single entity, but a landscape of potential structural isomers, each with unique chemical properties and biological activities. This guide provides an in-depth exploration of this molecular formula, with a primary focus on the identified benzothiazole-containing scaffold, while also considering the broader isomeric possibilities. Our discussion is grounded in the principles of synthetic chemistry, stereochemistry, and medicinal chemistry to offer field-proven insights into the characterization and potential applications of these compounds.

Part 1: Deconstructing the Molecular Formula - The Benzothiazole Core

A primary structural isomer identified for C11H13NO4S is 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[\[1\]](#)[\[2\]](#) The benzothiazole ring system is a bicyclic structure composed of a benzene ring fused to a thiazole ring.[\[3\]](#)

IUPAC Nomenclature and Stereoisomerism

The butane-1,2,3,4-tetrol substituent of our primary isomer contains three chiral centers at positions 1, 2, and 3 of the butane chain. This gives rise to a number of possible stereoisomers.

The precise spatial arrangement of the hydroxyl groups at these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules.^{[3][4][5]}

Applying the Cahn-Ingold-Prelog (CIP) Rules:

The CIP system assigns priorities to the groups attached to each chiral center based on atomic number.^{[4][5]} For the butane-1,2,3,4-tetrol moiety, the hydroxyl groups (-OH) will have higher priority than the carbon chain and the hydrogen atoms. By assigning priorities (1 through 4) to the substituents on each chiral carbon, and noting the direction of the sequence from priority 1 to 3 with the lowest priority group (4) pointing away, we can assign each chiral center as either R (rectus, clockwise) or S (sinister, counter-clockwise).

For example, a systematic IUPAC name for one of the possible stereoisomers would be:

(1R,2S,3R)-1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol

The specific rotation of plane-polarized light for each stereoisomer will be unique, and their interactions with chiral biological targets (such as enzymes and receptors) can differ significantly, leading to variations in efficacy and toxicity.

Diagram 1: General Structure of 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol

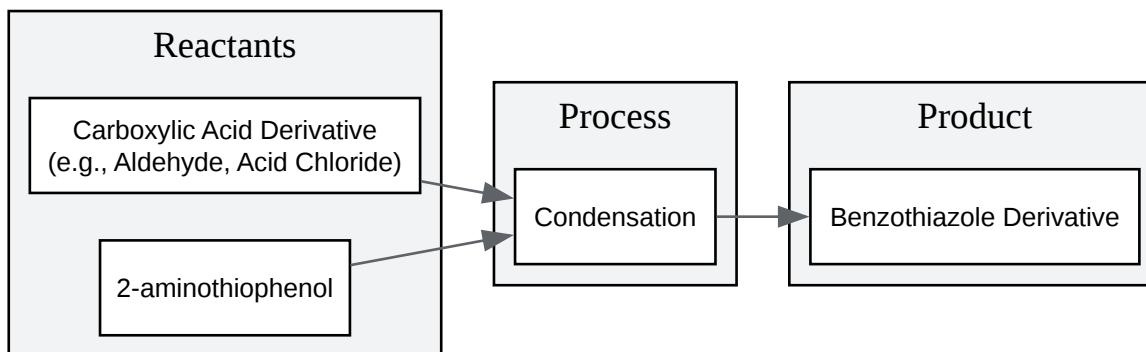
A 2D representation of the core benzothiazole structure with the attached butane-tetrol side chain.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not readily available in the literature, we can predict some of its physicochemical properties based on its structure.

Property	Predicted Value	Significance in Drug Development
Molecular Weight	255.29 g/mol	Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)	Low to moderate	Influences solubility, permeability, and metabolic stability.
Hydrogen Bond Donors	4	Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors	5	Affects solubility and binding to biological targets.
Polar Surface Area	High	Impacts cell membrane permeability.

These predicted properties suggest that the molecule is likely to be relatively polar and water-soluble, which could influence its pharmacokinetic profile.


Part 2: Synthesis Strategies for the Benzothiazole Scaffold

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry.[\[1\]](#)[\[6\]](#) The most common and versatile method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative (e.g., aldehyde, acid chloride).[\[6\]](#)

General Synthetic Workflow

A plausible synthetic route to 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol would involve the reaction of 2-aminothiophenol with a protected derivative of 2,3,4,5-tetrahydroxypentanoic acid, followed by deprotection.

Diagram 2: General Synthetic Workflow for Benzothiazole Formation

[Click to download full resolution via product page](#)

A simplified workflow illustrating the key condensation reaction for synthesizing the benzothiazole core.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, protocol based on established methodologies for the synthesis of similar benzothiazole derivatives.

Step 1: Protection of the Polyol The hydroxyl groups of a suitable starting material, such as D-gluconic acid lactone, would first be protected to prevent unwanted side reactions. Acetyl or silyl protecting groups are commonly employed.

Step 2: Condensation with 2-Aminothiophenol The protected gluconic acid derivative is then reacted with 2-aminothiophenol in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or under microwave irradiation, to facilitate the cyclization and formation of the benzothiazole ring.

Step 3: Deprotection The protecting groups are subsequently removed under appropriate conditions (e.g., acid or base hydrolysis for acetyl groups, fluoride-based reagents for silyl groups) to yield the final product, 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol.

Step 4: Purification and Characterization The crude product would be purified using techniques such as column chromatography or recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 3: Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol are not readily available, we can predict the key features that would be observed in its spectra.

- ^1H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of 7.0-8.5 ppm. The protons of the butane-tetrol chain would appear as a series of complex multiplets in the upfield region (3.0-5.0 ppm). The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
- ^{13}C NMR: The spectrum would display signals for the carbon atoms of the benzothiazole ring in the aromatic region (110-160 ppm). The carbons of the butane-tetrol chain would resonate in the 60-80 ppm range.
- IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm^{-1} and 1450-1600 cm^{-1} regions, respectively. The C-N and C-S stretching vibrations of the thiazole ring would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (255.06 g/mol for the monoisotopic mass). Fragmentation patterns would likely involve the loss of water molecules from the polyol chain and cleavage of the bond between the benzothiazole ring and the side chain.

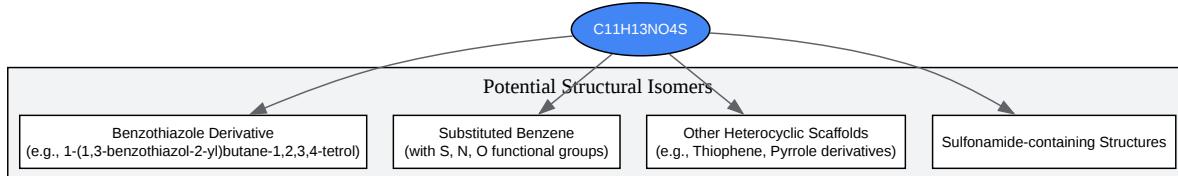
Part 4: Potential Applications in Drug Development

Benzothiazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.^{[1][2][5]} These activities include:

- Anticancer: Many benzothiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines.^{[7][8]}

- Antimicrobial: The benzothiazole nucleus is a key component of several antibacterial and antifungal agents.[7][8]
- Anti-inflammatory: Certain benzothiazole derivatives exhibit significant anti-inflammatory properties.[7]
- Anticonvulsant: This class of compounds has also been investigated for its potential in treating neurological disorders.[3]

The polyhydroxylated side chain of 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol could enhance the compound's water solubility and provide additional points of interaction with biological targets, potentially leading to novel pharmacological profiles.


Part 5: Exploring the Isomeric Space of C11H13NO4S

It is crucial for researchers to recognize that 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol is just one of many possible structural isomers of C11H13NO4S.[9] Other potential isomeric scaffolds could include, but are not limited to:

- Substituted Benzene Derivatives: A benzene ring with various combinations of sulfur, nitrogen, and oxygen-containing functional groups.
- Other Heterocyclic Systems: Isomers could be based on different heterocyclic cores such as thiophenes, pyrroles, or thiazines, with appropriate substituents.
- Sulfonamides: The molecular formula could accommodate a sulfonamide functional group, a common motif in many pharmaceutical agents.

The exploration of these alternative isomers could lead to the discovery of compounds with entirely different chemical and biological properties.

Diagram 3: Isomeric Possibilities for C11H13NO4S

[Click to download full resolution via product page](#)

A conceptual diagram illustrating the diverse structural scaffolds that could be isomeric with the molecular formula C11H13NO4S.

Conclusion

The molecular formula C11H13NO4S offers a rich field of investigation for chemists and drug development professionals. While this guide has focused on the promising benzothiazole-containing isomer, 1-(1,3-benzothiazol-2-yl)butane-1,2,3,4-tetrol, it is the systematic exploration of the entire isomeric landscape that holds the greatest potential for the discovery of novel therapeutic agents. A thorough understanding of IUPAC nomenclature, stereochemistry, synthetic strategies, and spectroscopic analysis is paramount to successfully navigating this complex chemical space.

References

- A Review on Recent Development and biological applications of benzothiazole deriv
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In- Depth Review. (URL: [\[Link\]](#))
- Cahn–Ingold–Prelog priority rules. (URL: [\[Link\]](#))
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
- A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. (URL: [\[Link\]](#))
- Common method to synthesize benzothiazole derivatives and their medicinal significance: A review. (URL: [\[Link\]](#))
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (URL: [\[Link\]](#))
- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthesis and various biological activities of benzothiazole deriv
- Naming stereoisomers. (URL: [\[Link\]](#))
- CIP (Cahn-Ingold-Prelog) Priorities. (URL: [\[Link\]](#))
- Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (URL: [\[Link\]](#))
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Types of Isomers. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. rsc.org [rsc.org]
- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 4. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Butane-1,2,3,4-Tetrol | C4H10O4 | CID 8998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Navigating the Isomeric Landscape of C11H13NO4S: A Technical Guide for Scientists]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183761#iupac-name-for-c11h13no4s>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com